molecular formula C3H6Cl2Si B1583342 1,1-Dichlorosilacyclobutane CAS No. 2351-33-9

1,1-Dichlorosilacyclobutane

Cat. No.: B1583342
CAS No.: 2351-33-9
M. Wt: 141.07 g/mol
InChI Key: PASYEMKYRSIVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichlorosilacyclobutane is an organosilicon compound with the molecular formula C3H6Cl2Si It is a cyclic compound featuring a silicon atom bonded to two chlorine atoms and three carbon atoms, forming a four-membered ring structure

Preparation Methods

1,1-Dichlorosilacyclobutane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane with an appropriate cyclizing agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the four-membered ring structure. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound .

Chemical Reactions Analysis

1,1-Dichlorosilacyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used.

    Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.

    Polymerization Reactions: Under certain conditions, this compound can undergo ring-opening polymerization to form polysilacyclobutanes

Scientific Research Applications

1,1-Dichlorosilacyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichlorosilacyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds. These bonds can be cleaved and replaced by other functional groups, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

1,1-Dichlorosilacyclobutane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1-dichlorosiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASYEMKYRSIVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[Si](C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062342
Record name Silacyclobutane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-33-9
Record name 1,1-Dichlorosilacyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2351-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dichlorosilacyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silacyclobutane, 1,1-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silacyclobutane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichlorosilacyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DICHLOROSILACYCLOBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439Q7T3Y9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichlorosilacyclobutane
Reactant of Route 2
1,1-Dichlorosilacyclobutane
Reactant of Route 3
1,1-Dichlorosilacyclobutane
Reactant of Route 4
1,1-Dichlorosilacyclobutane
Reactant of Route 5
1,1-Dichlorosilacyclobutane
Reactant of Route 6
1,1-Dichlorosilacyclobutane
Customer
Q & A

Q1: What are the key structural characteristics of 1,1-Dichlorosilacyclobutane?

A1: this compound is a silicon-containing heterocycle. Its molecular formula is C3H6Cl2Si, and its molecular weight is 141.09 g/mol []. Structurally, it consists of a four-membered ring with a silicon atom bonded to two chlorine atoms and two methylene groups. Notably, single-crystal X-ray diffraction analysis revealed that this compound exists as a monomer in its solid state despite the relatively small steric hindrance of the cyclobutane ring [].

Q2: How does the structure of this compound relate to its reactivity?

A2: The reactivity of this compound stems from the strained four-membered silacyclobutane ring and the reactive Si-Cl bonds. This ring strain makes the molecule susceptible to ring-opening reactions []. Additionally, the chlorine atoms can be readily substituted, allowing for the introduction of various functional groups. This versatile reactivity makes this compound a valuable building block in organic and organometallic synthesis.

Q3: Can you provide examples of reactions that this compound can undergo?

A3: this compound participates in various reactions, including:

  • Nucleophilic Substitution: It reacts with Grignard reagents, such as those containing ω-(t-butyldimethylsilyl-protected) mono- or tri-(oxyethylene)phenyl groups, to yield substituted silacyclobutanes. These reactions are valuable for synthesizing polymers like polysilabutanes [].
  • Ring-Opening Polymerization: Under specific conditions, this compound can undergo anionic ring-opening polymerization initiated by reagents like butyllithium. This process leads to the formation of polysilabutanes, showcasing its potential in polymer chemistry [].
  • Salt Metathesis: This compound reacts with two equivalents of lithiated dipyrromethenes to yield silicon compounds incorporating the dipyrromethene framework. These reactions offer a route to novel materials with interesting optical properties [].

Q4: Are there any computational studies investigating this compound?

A4: Yes, computational analyses, specifically potential energy surface scans, have been employed to understand the Cl-Si-Cl angle variation in this compound. Interestingly, these studies revealed that the energy profiles for Cl-Si-Cl deformation are nearly identical for this compound and Dimethyldichlorosilane (Me2SiCl2) []. This suggests that the steric bulk of the cyclobutane ring does not significantly impact the Cl-Si-Cl angle flexibility compared to simpler alkyl substituents.

Q5: What are the potential applications of this compound and its derivatives?

A5: this compound and its derivatives hold promise in diverse fields:

  • Materials Science: The synthesis of polysilabutanes from this compound monomers offers potential for developing new materials with tailored properties. For example, incorporating polar groups, like oligo(oxyethylene)phenyl groups, into the polymer structure can influence its solubility and interactions with other materials [].
  • Optical Materials: Reactions of this compound with dipyrromethenes result in compounds with intriguing optical properties. Further exploration of such derivatives could lead to advancements in materials for light emission or sensing [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.